molecular formula C10H10FNO5 B8622984 Ethyl 4-fluoro-2-nitrophenoxyacetate

Ethyl 4-fluoro-2-nitrophenoxyacetate

Cat. No.: B8622984
M. Wt: 243.19 g/mol
InChI Key: HFNDTCINCNPUQE-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-nitrophenoxyacetate is an aromatic ester derivative featuring a phenoxy backbone substituted with a fluoro group at the para-position (C4) and a nitro group at the ortho-position (C2). The compound is structurally characterized by an acetoxyethyl ester (-O-CH2-COOEt) linked to the substituted phenoxy ring. While direct references to this exact compound are absent in the provided evidence, its properties and applications can be inferred from structurally analogous compounds.

  • Molecular Formula: Hypothesized as C10H9FNO5, based on comparison with ethyl phenoxyacetate derivatives (e.g., ethyl 2-(4-nitrophenoxy)acetate in ) .
  • Functional Groups: The phenoxy ring’s electron-withdrawing nitro (-NO2) and fluoro (-F) substituents influence reactivity, solubility, and stability. The ester group (-COOEt) enhances lipophilicity, making it suitable for use as an intermediate in pharmaceuticals or agrochemicals .
  • Synthetic Route: Likely synthesized via nucleophilic aromatic substitution, where 4-fluoro-2-nitrophenol reacts with ethyl bromoacetate in the presence of a base (e.g., K2CO3) and a catalyst (e.g., KI), as demonstrated in for analogous compounds .

Properties

Molecular Formula

C10H10FNO5

Molecular Weight

243.19 g/mol

IUPAC Name

ethyl 2-(4-fluoro-2-nitrophenoxy)acetate

InChI

InChI=1S/C10H10FNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3

InChI Key

HFNDTCINCNPUQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogous compounds include:

Substituent Positions : The location of nitro and fluoro groups on the aromatic ring significantly impacts electronic and steric properties.

Backbone Differences: Phenoxy (-O-C6H4) vs. phenyl (-C6H5) groups alter polarity and metabolic stability.

Fluorination Patterns : Fluorine atoms on the acetate chain (e.g., difluoro derivatives) vs. the aromatic ring.

Physical Properties and Stability

  • Melting Points: Ethyl 2-(4-aminophenoxy)acetate (reduced from nitro precursor) melts at 56–58°C , while nitro-substituted analogs (e.g., ) are typically oils or low-melting solids due to decreased symmetry.
  • Solubility : Nitro and fluoro groups reduce water solubility, favoring organic solvents like acetone or ethyl acetate.

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